2-Methyl-1,4-dioxocane-5,8-dione

Description

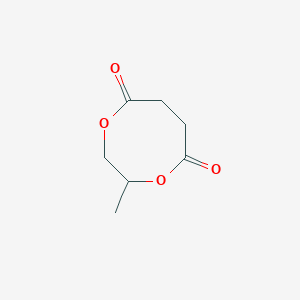

Structure

3D Structure

Properties

CAS No. |

58537-68-1 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-methyl-1,4-dioxocane-5,8-dione |

InChI |

InChI=1S/C7H10O4/c1-5-4-10-6(8)2-3-7(9)11-5/h5H,2-4H2,1H3 |

InChI Key |

KYRZZPALUVQDRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)CCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1,4 Dioxocane 5,8 Dione

Strategies for Eight-Membered Cyclic Diester Synthesis

The formation of the eight-membered dioxocane ring system requires specialized synthetic approaches to overcome the thermodynamic hurdles of medium-sized ring closure. Both intramolecular and intermolecular strategies are considered for assembling the core structure.

Intramolecular cyclization involves the formation of the cyclic diester from a single linear precursor molecule. This approach is a cornerstone of cyclic compound synthesis.

One of the most prominent methods for intramolecular formation of cyclic esters is the Dieckmann condensation (or Dieckmann cyclization). This reaction involves the base-promoted intramolecular condensation of a diester to form a β-keto ester. wikipedia.orgyoutube.comlibretexts.org For the synthesis of 2-Methyl-1,4-dioxocane-5,8-dione, a suitable linear precursor would undergo cyclization to form the eight-membered ring. The mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate which then attacks the carbonyl carbon of the second ester group within the same molecule. youtube.commychemblog.com

While highly effective for 5- and 6-membered rings, the yield for 8-membered rings via Dieckmann condensation can be low due to competing intermolecular reactions. wikipedia.orgmychemblog.com To favor the desired intramolecular cyclization for these larger rings, high-dilution conditions are often necessary to minimize the probability of two different molecules reacting. mychemblog.com

Other intramolecular strategies for forming eight-membered rings include cationic carbocyclizations and cycloadditions, which have been successfully applied to complex carbocyclic systems and could be conceptually adapted for heteroatomic rings. nih.govacs.org

Intermolecular strategies involve the coupling of two or more separate molecules to construct the ring. A common approach is the dimerization of smaller molecules. For instance, the synthesis of 1,4-dioxane-2,5-diones is often achieved through the cyclodimerization of α-hydroxy acids. google.com A similar strategy could be envisioned for this compound, potentially through the dimerization of a suitable hydroxy-ester precursor.

The intermolecular Claisen condensation , which is the intermolecular equivalent of the Dieckmann condensation, can be used to synthesize the linear diester precursors required for subsequent intramolecular cyclization. wikipedia.org This two-step approach, involving an initial intermolecular reaction followed by a cyclization step, provides a versatile pathway to the target cyclic structure.

Stereoselective Synthesis of this compound

The presence of a methyl group at the C2 position introduces a stereocenter into the this compound molecule. Therefore, controlling the absolute configuration of this center is a critical aspect of its synthesis, for which asymmetric methodologies are employed.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to the linear precursor. This auxiliary would control the stereoselectivity of a key bond-forming step, such as an alkylation to introduce the methyl group or during the cyclization process itself. Evans oxazolidinones are a widely used class of chiral auxiliaries that have proven effective in controlling the stereochemistry of aldol reactions and alkylations, which are fundamental transformations in building the necessary precursors. youtube.comresearchgate.net The auxiliary creates a sterically biased environment, forcing reactants to approach from a specific face, thereby leading to the formation of one diastereomer in preference to the other.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms a rigid chelated transition state, providing high diastereoselectivity. youtube.comresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation | Forms a chiral amide; the configuration of the product is directed by the auxiliary's methyl group. wikipedia.org |

| 8-Phenylmenthol | Asymmetric Diels-Alder reactions | Blocks one face of the prochiral substrate, directing the approach of the reagent. wikipedia.org |

| (R)-BINOL | Asymmetric synthesis of terpenes | Acts as a chiral ligand or auxiliary, inducing enantioselectivity. wikipedia.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Catalysts can be chiral metal complexes or purely organic molecules (organocatalysts).

For the synthesis of this compound, a chiral catalyst could be employed during the cyclization step or in a reaction that sets the stereocenter in the linear precursor. For example, catalytic asymmetric Michael additions or alkylations are powerful methods for creating chiral centers. acs.orgrsc.org Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been shown to be highly effective in the enantioselective α-alkylation of cyclic β-keto esters. rsc.org Similarly, chiral copper-based catalysts have been developed for the asymmetric conjugate boration of cyclic enones, creating chiral tertiary organoboronates that are versatile synthetic intermediates. nih.gov

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is pivotal for achieving high yield and selectivity. Various catalytic systems have been developed for reactions that are relevant to the synthesis of the target molecule.

For cyclization reactions like the Dieckmann condensation, strong, non-nucleophilic bases are often employed. While historically sodium ethoxide was used, modern methods often utilize bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents to minimize side reactions. alfa-chemistry.com

In asymmetric synthesis, organocatalysts derived from natural products like cinchona alkaloids (e.g., quinine, quinidine) are particularly effective. acs.org These catalysts have been successfully used in asymmetric Michael reactions between cyclic diketones and β,γ-unsaturated α-ketoesters, achieving high yields and excellent enantioselectivities (up to 99% ee). acs.orgsemanticscholar.org Such a reaction could be a key step in constructing the chiral backbone of the target molecule.

Metal-based catalysts are also prominent. For instance, copper(II) complexes with chiral BOX ligands have been used to catalyze the asymmetric dimerization of β,γ-unsaturated α-keto esters to form macrocyclic dilactones with excellent enantio- and diastereoselectivities. nih.gov This highlights the potential of metal catalysis in complex cyclization cascades.

Table 2: Catalytic Systems for Relevant Asymmetric Reactions

| Reaction Type | Catalyst System | Substrate Example | Outcome |

|---|---|---|---|

| Asymmetric Michael Addition | Cinchona alkaloid-derived pyrimidines | Cyclic diketones and β,γ-unsaturated α-ketoesters | 64-99% yields, 94-99% ee. acs.org |

| Asymmetric α-alkylation | Cinchona derivatives (phase-transfer) | Cyclic β-keto esters | Up to 98% yield, up to 98% ee. rsc.org |

| Asymmetric Conjugate Boration | QuinoxP*-Cu(OtBu) complex | β-substituted cyclic enones | High to excellent enantioselectivity. nih.gov |

| Asymmetric Dimerization/Macrocyclization | Cu(OTf)2 with chiral BOX ligands | β,γ-unsaturated α-keto tryptophol esters | Good yields, >99% ee, >20:1 dr. nih.gov |

Optimization of Reaction Conditions and Isolation ProceduresSpecific details regarding the optimization of reaction conditions and procedures for the isolation of this compound are not described in the scientific literature.

Table of Compounds Mentioned

Since no specific synthetic routes or related compounds could be discussed, a table of mentioned compounds cannot be generated.

Reactivity and Reaction Mechanisms of 2 Methyl 1,4 Dioxocane 5,8 Dione

Ring-Opening Processes of the Eight-Membered Dioxocane System

The eight-membered ring of 2-Methyl-1,4-dioxocane-5,8-dione is susceptible to cleavage at the ester linkages through various nucleophilic attacks. The driving force for these reactions is often the release of ring strain, which is a common feature in medium-sized rings. cjps.org

Hydrolytic Degradation Mechanisms

The hydrolytic degradation of this compound involves the cleavage of its ester bonds in the presence of water, a process that can be catalyzed by either acids or bases. Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of one part of the ring as an alcohol yields a carboxylic acid, ultimately leading to the ring-opened product, a hydroxy acid. libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis can be depicted as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer to the alkoxy group.

Elimination of the alcohol and formation of a protonated carboxylic acid.

Deprotonation to yield the final carboxylic acid product. libretexts.org

Alcoholysis and Aminolysis Reactions

Alcoholysis , or transesterification, involves the reaction of this compound with an alcohol, resulting in the formation of a new ester. This reaction is typically catalyzed by an acid or a base. The equilibrium of this reaction is often close to one, meaning the stability of the reactant and product esters are similar. To drive the reaction towards the product, a large excess of the reactant alcohol is often used, or the alcohol produced from the ring-opening is removed. libretexts.org

Aminolysis is the reaction of the dioxocane with ammonia (B1221849) or an amine to form an amide. wikipedia.org This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile. chemistrysteps.com The reaction with ammonia or a primary or secondary amine can lead to the formation of primary, secondary, or tertiary amides, respectively, along with an alcohol. dalalinstitute.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. The alkoxy group is then eliminated as a leaving group, resulting in the formation of the amide. chemistrysteps.comyoutube.com Although the alkoxy group is a poor leaving group, the reaction can be driven to completion, often under more forcing conditions than with more reactive carboxylic acid derivatives. chemistrysteps.comdalalinstitute.com

Polymerization Studies of this compound

The strained eight-membered ring of this compound makes it a potential candidate for Ring-Opening Polymerization (ROP), a process that can lead to the formation of aliphatic polyesters. mdpi.comresearchgate.net

Ring-Opening Polymerization (ROP) Kinetics and Thermodynamics

The thermodynamic feasibility of ROP is governed by the change in Gibbs free energy (ΔG_p), which is dependent on the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The primary driving force for the ROP of many cyclic monomers is the relief of ring strain, which contributes to a negative enthalpy of polymerization. wiley-vch.de For lactones, the ability to polymerize is determined by the stability of the ring and the position of the monomer/polymer equilibrium. plos.org

The polymerization of most monomers is accompanied by a decrease in entropy due to the loss of translational degrees of freedom. Therefore, for polymerization to be thermodynamically favorable, the enthalpic contribution must overcome the negative entropy term. wiley-vch.de The kinetics of ROP indicate the rate at which the monomer is consumed. For some lactones, it has been observed that the presence of comonomers can affect the kinetics of polymerization. plos.org

While specific thermodynamic and kinetic parameters for the ROP of this compound are not extensively documented, studies on other eight-membered cyclic esters provide valuable insights. mdpi.comresearchgate.net

Mechanistic Investigations of ROP Initiation and Propagation

The initiation of ROP can occur through various mechanisms, including coordination-insertion, anionic, or cationic pathways, depending on the catalyst or initiator used. wiley-vch.de In the coordination-insertion mechanism, which is common with metal-based catalysts, the monomer coordinates to the metal center before being inserted into the metal-initiator bond. This process is repeated during the propagation step, leading to chain growth. cjps.org

Organocatalysts, such as strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been shown to be effective for the ROP of cyclic esters. nih.govmdpi.com The mechanism with these catalysts can involve the activation of an initiator, such as an alcohol, which then attacks the monomer. nih.gov

Influence of Catalysts and Initiators on Polymerization Efficiency

The choice of catalyst and initiator is crucial for controlling the ROP, influencing the polymerization rate, molecular weight, and dispersity of the resulting polymer. A wide range of catalysts have been explored for the ROP of cyclic esters, including metal-based catalysts and organocatalysts. tandfonline.com

Metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for the ROP of lactides, offering the advantage of easy separation from the polymer product. google.com Organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP), DBU, and TBD have been successfully used to mediate the ROP of p-dioxanone. mdpi.com The efficiency of these catalysts can be tuned by adjusting the catalyst-to-monomer ratio. mdpi.com For some ureate anion-catalyzed ROPs of lactones, matching the pKa of the urea (B33335) and the pKaH of the base has been shown to significantly enhance polymerization rates. chemrxiv.org The presence of impurities, even in trace amounts, can sometimes suppress polymerization, highlighting the need for high monomer purity. chemrxiv.org

The following table provides a summary of catalysts used in the ROP of related cyclic esters:

| Catalyst/Initiator System | Monomer | Key Findings |

| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4) | 1,5-Dioxepan-2-one (B1217222) (DXO) | Proceeds in a controlled manner via an initiator/chain end activated ROP mechanism. nih.gov |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | 1,5-Dioxepan-2-one (DXO) | Proceeds in a controlled manner via a nucleophilic ROP mechanism. nih.gov |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,5-Dioxepan-2-one (DXO) | Proceeds in a controlled manner via an initiator/chain end activated ROP mechanism. nih.gov |

| 4-dimethylaminopyridine (DMAP) | p-dioxanone (PDO) | Mediates ring-opening graft polymerization with xylan. mdpi.com |

| Salen-based catalysts | Lactides | Offer good control of stereoselectivity during ROP. mdpi.com |

Control over Polymer Microstructure and Molecular Weight Distribution

The ring-opening polymerization (ROP) of substituted cyclic esters like this compound allows for significant control over the resulting polymer's microstructure and molecular weight distribution. This control is primarily achieved through the careful selection of catalysts and reaction conditions. nih.govacs.org

Organocatalysts have emerged as a powerful tool for the ROP of cyclic esters, offering advantages such as mild reaction conditions, tolerance to functional groups, and the production of polymers with well-defined characteristics. nih.govacs.org For instance, in the ROP of similar 1,4-dioxane-2,5-dione derivatives, catalysts like 4-dimethylaminopyridine (DMAP) and a combination of thiourea (B124793) (TUCy) and (−)-sparteine have been shown to produce polymers with narrow molecular weight distributions (Mw/Mn < 1.25) and predictable number-average molar masses (Mn) up to 36,000 g/mol . researchgate.netnih.gov This level of control is substantiated by techniques such as size-exclusion chromatography (SEC), matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

The choice of catalyst can influence the polymerization mechanism. For example, in the ROP of 1,5-dioxepan-2-one, a related cyclic ester, catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and the highly basic phosphazene t-BuP4 are believed to operate through an initiator/chain end activated mechanism. In contrast, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is thought to proceed via a nucleophilic ROP mechanism. nih.govresearchgate.net Such mechanistic differences, which are likely applicable to the polymerization of this compound, directly impact the polymer's microstructure and the distribution of monomer units.

The dissymmetric nature of a substituted 1,4-dioxan-2,5-dione core can lead to a random distribution of repeating units in the polymer chain. researchgate.netnih.gov For a monomer like (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, ring-opening can occur at either of the two endocyclic ester groups with nearly equal probability, resulting in a random sequence of glycolic-[(benzyloxycarbonyl)ethyl]glycolic units. researchgate.netnih.gov This randomness in the microstructure is a key feature of the resulting polymer.

Table 1: Organocatalysts in the Ring-Opening Polymerization of a Substituted 1,4-Dioxane-2,5-dione Derivative

| Catalyst System | Monomer | Resulting Polymer Mn ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|---|

| DMAP | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | Up to 36,000 | < 1.25 | researchgate.netnih.gov |

Copolymerization Strategies with Other Cyclic Monomers

Copolymerization of this compound with other cyclic monomers is a versatile strategy to tailor the properties of the resulting materials.

Statistical copolymers can be synthesized by the simultaneous polymerization of this compound with other cyclic monomers. The distribution of the different monomer units along the polymer chain is governed by their respective reactivities. For instance, the copolymerization of 1,5-dioxepan-2-one (DXO) and ε-caprolactone (CL) can be initiated to form copolymers. nih.gov A typical procedure involves dissolving the monomers and an initiator like benzyl (B1604629) alcohol in a suitable solvent, followed by the addition of an organocatalyst to start the polymerization. nih.gov The resulting copolymer can be isolated by precipitation. nih.gov This methodology is applicable to the synthesis of statistical copolymers incorporating this compound.

The determination of reactivity ratios is crucial for understanding and predicting the composition and sequence distribution of copolymers. chemrxiv.org In copolymerization reactions, especially those involving reversible propagation, accurately determining these ratios can be complex. chemrxiv.org Various methods have been developed to model copolymerization kinetics and extract reactivity ratios from experimental data. chemrxiv.org These models account for factors such as depropagation and penultimate effects on the reaction rates. chemrxiv.org The precision of these methods is often high, with sum of squared residual (SSR) values for monomer conversion predictions being very low, indicating a good fit between the model and experimental data. chemrxiv.org The reactivity ratios, in turn, provide insight into whether the copolymerization will result in a random, alternating, or blocky distribution of the monomer units.

Electrophilic and Nucleophilic Transformations

The structure of this compound, with its ester and ether functionalities, offers sites for both electrophilic and nucleophilic attack.

The carbonyl carbons of the ester groups in this compound are electrophilic and are primary sites for nucleophilic attack. This reactivity is the basis for the ring-opening polymerization, where nucleophiles such as alcohols, amines, or the active species generated by an organocatalyst initiate the reaction by attacking a carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond and the propagation of the polymer chain.

While direct functionalization of the methyl group on the this compound ring is not extensively documented, related chemistries suggest possibilities. The direct functionalization of C(sp³)–H bonds adjacent to oxygen atoms in cyclic ethers like 1,4-dioxane (B91453) has been achieved through catalytic methods. researchgate.net For instance, decarboxylative cross-coupling reactions of alkenyl acids with cyclic ethers can be catalyzed by transition metals. researchgate.net This suggests that under specific catalytic conditions, the methyl group of this compound could potentially undergo functionalization, although this remains an area for further investigation.

Applications in Advanced Materials and Chemical Synthesis Derived from 2 Methyl 1,4 Dioxocane 5,8 Dione

Development of Polymeric Materials

The strained ring structure of 2-Methyl-1,4-dioxocane-5,8-dione makes it a suitable candidate for ring-opening polymerization (ROP), a process that allows for the synthesis of high molecular weight polymers with controlled architectures. mdpi.com This monomer is particularly valuable in creating biodegradable polymers with tunable properties.

Synthesis of Biodegradable Poly(esters) and Poly(ester-ethers)

This compound is a precursor for the synthesis of biodegradable polyesters and poly(ester-ethers), which are of significant interest for biomedical applications due to their ability to break down into non-toxic products within the body. nih.govmdpi.com The polymerization is often initiated by organometallic catalysts or enzymes. nih.gov

The methyl group on the ring influences the properties of the resulting polymer. For instance, copolymerization of D,L-3-methyl-1,4-dioxan-2-one (a related six-membered ring monomer) with 1,4-dioxan-2-one (B42840) results in copolymers with altered thermal properties. A copolymer containing just 8 mole percent of the methylated monomer exhibits a melting point approximately 15°C lower than the homopolymer of 1,4-dioxan-2-one. researchgate.net This demonstrates how the incorporation of a methyl group can be used to tailor the physical characteristics of the final polymer.

The synthesis of these polymers can be achieved through various methods, including bulk polymerization and solution polymerization. The choice of initiator and reaction conditions can be varied to control the molecular weight and polydispersity of the resulting polymers. For example, the use of a macroinitiator like α-methoxy-ω-hydroxy-poly(ethylene glycol) (PEG) can lead to the formation of amphiphilic block copolymers. researchgate.net These copolymers can self-assemble in aqueous environments to form micelles, which have potential applications in drug delivery systems. researchgate.net

Below is a table summarizing the effect of incorporating a methylated monomer on the thermal properties of poly(ester-ethers).

| Monomer Composition | Melting Temperature (T_m) |

| Poly(1,4-dioxan-2-one) (PDX) Homopolymer | ~110.5 °C |

| Copolymer (8% MeDX) | 95.5 °C researchgate.net |

Data for illustrative purposes based on related monomer systems.

Functionalization of Polymers through Post-Polymerization Modification

While direct polymerization of functional monomers is a common strategy, post-polymerization modification offers a versatile route to a wide array of functional polymers from a single parent polymer. nih.gov This approach allows for the introduction of specific functionalities onto a pre-existing polymer backbone.

Polymers derived from monomers related to this compound can be designed with reactive pendant groups. For instance, a related monomer, 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, has been used to create polyesters with pendant carboxyl groups after a deprotection step. acs.org This strategy allows for the attachment of various molecules, including drugs or imaging agents, to the polymer chain. nih.govresearchgate.net

The general process involves:

Synthesizing a polymer with latent functional groups.

Performing a chemical reaction to deprotect or activate these groups.

Coupling the desired functional molecule to the activated sites on the polymer.

This method provides a high degree of control over the final polymer structure and functionality.

Role as a Chiral Building Block in Organic Synthesis

The presence of a stereocenter in this compound makes it a valuable chiral building block in organic synthesis. Chiral molecules are crucial in the development of pharmaceuticals and other biologically active compounds, as different enantiomers can have vastly different biological effects.

Precursor for Complex Natural Products and Pharmaceuticals

Chiral cyclic compounds are common motifs in a wide range of natural products. The 1,4-dioxane (B91453) and related 1,2-dioxane (B1202867) structures are found in several biologically active natural products, including those with antifungal or antimalarial properties. nih.govnih.govresearchgate.net The synthesis of these complex molecules often relies on the use of smaller, enantiomerically pure building blocks.

While direct examples of the use of this compound as a precursor for specific natural products are not extensively documented in readily available literature, the general strategy of using chiral lactones and related cyclic esters is well-established. For example, the asymmetric synthesis of the core of peroxyplakorates, a class of peroxide-containing natural products, has been achieved through the intramolecular alkylation of a hydroperoxyacetal, demonstrating a strategy for creating complex dioxane structures. nih.govunl.edu

Asymmetric Synthesis of Chiral Compounds

The enantiomers of this compound can be used as starting materials in asymmetric synthesis to produce other chiral molecules with a high degree of stereochemical control. This is a fundamental concept in modern organic chemistry, where the goal is to synthesize a single enantiomer of a target molecule. nih.gov

The table below provides examples of asymmetric synthesis strategies that, while not directly involving this compound, highlight the general principles of using chiral building blocks.

| Reaction Type | Chiral Catalyst/Auxiliary | Product Type |

| Acylative Kinetic Resolution | (2S, 3R)-Hyper-BTM catalyst | Enantioenriched Alcohols and Esters nih.gov |

| Michael Addition | Chiral Squaramide | Chiral Indanone Derivatives mdpi.com |

| Intramolecular Alkylation | Chiral Hydroperoxyacetal | Asymmetric Dioxanes nih.gov |

These strategies underscore the potential of chiral molecules like this compound to serve as foundational elements in the construction of a diverse range of enantiomerically pure compounds.

Computational and Theoretical Investigations of 2 Methyl 1,4 Dioxocane 5,8 Dione

Molecular Structure and Conformational Analysis

A fundamental aspect of understanding any molecule is the detailed characterization of its three-dimensional structure and the various shapes, or conformations, it can adopt.

Quantum Chemical Studies of Ring Conformations

For a cyclic molecule like 2-Methyl-1,4-dioxocane-5,8-dione, an eight-membered ring, a multitude of conformations such as boat-chair, twist-boat, and crown forms would be expected. Quantum chemical calculations, employing methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), would be essential to identify the stable conformations and their relative energies. These calculations would typically involve geometry optimization of various starting structures to find the local and global minima on the potential energy surface.

Isomeric Stability and Interconversion Pathways

The presence of a methyl group introduces stereoisomerism. Computational studies would be crucial to determine the relative stabilities of different stereoisomers (e.g., R and S configurations). Furthermore, these studies would elucidate the energy barriers for the interconversion between different ring conformations. This is typically achieved by locating the transition state structures that connect the stable conformers. The calculated energy barriers provide insight into the flexibility of the ring system at different temperatures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT has become a standard tool for studying the reaction mechanisms of organic molecules. For this compound, a key reaction of interest would be its hydrolysis or alcoholysis, leading to ring-opening. DFT calculations could map out the entire reaction pathway, identifying intermediates and transition states. This would involve calculating the energies of reactants, products, and all stationary points along the reaction coordinate.

Transition State Characterization for Ring-Opening and Polymerization Reactions

A critical step in understanding a reaction mechanism is the characterization of the transition state. For the ring-opening polymerization of this compound, computational methods would be used to locate the transition state structures for the initiation and propagation steps. Frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

Prediction of Reactivity and Selectivity

Computational chemistry can also predict how a molecule will behave in a chemical reaction, including where it will react and which products will be favored. By analyzing the electronic structure of this compound, such as the distribution of electron density and the shapes of its molecular orbitals (e.g., HOMO and LUMO), predictions can be made about its reactivity. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified. In the case of reactions with other reagents, computational models can be used to predict the regioselectivity and stereoselectivity of the products.

Molecular Dynamics Simulations for Polymerization Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the complex and dynamic processes of polymerization at an atomic level. While specific MD simulation studies on the polymerization of this compound are not extensively documented in publicly available literature, the methodologies applied to analogous cyclic esters, such as lactides and caprolactones, provide a robust framework for understanding how such simulations would be conducted and the insights they would offer. researchgate.netresearchgate.netyoutube.com These simulations are instrumental in elucidating reaction mechanisms, the influence of catalysts, and the evolution of polymer chain architecture. mdpi.commdpi.com

The ring-opening polymerization (ROP) of cyclic esters is a primary route to producing biodegradable polyesters. nih.govresearchgate.netnih.gov MD simulations can model this process by defining the force fields that govern the interactions between the atoms of the monomer, the growing polymer chain, and any present catalyst or initiator. researchgate.netrsc.org These simulations can track the trajectory of each atom over time, providing a detailed view of the polymerization process that is often difficult to obtain through experimental means alone. youtube.com

The initial step in simulating the polymerization of this compound would involve the construction of an accurate atomistic model. This includes defining the parameters for bond lengths, bond angles, and dihedral angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. researchgate.net For polyesters derived from cyclic esters, force fields such as OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are often employed and can be specifically parameterized for the monomer . researchgate.netresearchgate.net

Once the model is established, simulations can be run to observe the key stages of polymerization: initiation, propagation, and termination. For instance, in a simulated coordination-insertion mechanism, the interaction between a metal-based catalyst and the carbonyl group of the this compound monomer would be observed. mdpi.comnih.gov The simulation could reveal the conformational changes in the monomer upon coordination to the catalyst, the subsequent nucleophilic attack by the initiator, and the cleavage of the ester bond, leading to the ring opening.

MD simulations are particularly valuable for understanding how the structure of the monomer influences the polymerization process and the final polymer properties. The presence and location of the methyl group on the dioxocane ring of this compound, for example, would be expected to introduce specific stereochemical and steric effects that can be meticulously studied through simulation.

The data generated from MD simulations can be extensive and is typically presented in various forms to highlight different aspects of the polymerization process.

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound Polymerization

| Parameter | Value/Description |

| System Composition | |

| Monomer | This compound |

| Initiator | Model alkoxide (e.g., Sodium methoxide) |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Simulation Box | |

| Dimensions | 50 Å x 50 Å x 50 Å (periodic boundary conditions) |

| Force Field | |

| Type | A modified OPLS-AA or similar |

| Ensemble | |

| Type | NVT (Canonical) followed by NPT (Isothermal-isobaric) |

| Simulation Parameters | |

| Temperature | 400 K |

| Pressure | 1 atm |

| Time Step | 1 fs |

| Simulation Duration | 100 ns |

This table illustrates a typical setup for an MD simulation. The choice of force field is critical for the accuracy of the simulation, and the ensemble determines the thermodynamic conditions being modeled.

Further analysis of the simulation trajectories can provide quantitative data on the polymerization kinetics and the structure of the resulting polymer.

Table 2: Simulated Polymerization and Polymer Chain Characteristics

| Metric | Simulated Value/Observation |

| Initiation Time | Average time for the first monomer to ring-open after initiator introduction. |

| Propagation Rate | Average number of monomers added to the growing chain per unit of simulation time. |

| Radius of Gyration (Rg) | A measure of the polymer chain's size, tracked as a function of time to observe chain growth and coiling. |

| End-to-End Distance | The distance between the two ends of the polymer chain, providing insight into its conformation. |

| Monomer Conversion | Percentage of monomers that have been incorporated into polymer chains over the simulation time. |

By running simulations under different conditions (e.g., varying temperature, catalyst type, or monomer concentration), a comprehensive understanding of the factors governing the polymerization of this compound can be developed. This computational approach allows for the efficient exploration of the reaction landscape and can guide experimental efforts to synthesize polymers with desired properties. nih.govthaiscience.info The insights gained from such simulations are crucial for the rational design of new catalysts and for optimizing polymerization conditions to control the molecular weight, architecture, and ultimately, the material properties of the resulting polyester (B1180765). researchgate.netiaamonline.org

Biodegradation and Environmental Fate Considerations for 2 Methyl 1,4 Dioxocane 5,8 Dione and Its Derivatives

Biological Degradation Mechanisms of Cyclic Ethers and Esters

The structure of 2-Methyl-1,4-dioxocane-5,8-dione contains two key functional groups that are susceptible to biological attack: ester linkages and a cyclic ether ring. The biodegradation of this compound would likely proceed via a combination of pathways targeting these distinct chemical features.

The ester bonds within the this compound structure are prime targets for enzymatic hydrolysis. This reaction, catalyzed by a ubiquitous class of enzymes known as hydrolases (specifically esterases), involves the cleavage of the ester linkage by the addition of a water molecule. nih.govlibretexts.org

The process can be catalyzed by either acids or bases. libretexts.org Basic hydrolysis, also known as saponification, is generally a one-way reaction, whereas acid-catalyzed hydrolysis is a reversible process. masterorganicchemistry.comchemguide.co.uk In biological systems, enzymes like carboxyl esterases and lipases facilitate this reaction under neutral pH conditions. nih.gov The hydrolysis of a cyclic ester, or lactone, results in the formation of a single molecule containing both a hydroxyl and a carboxylic acid group. masterorganicchemistry.com For this compound, enzymatic hydrolysis would be expected to open the eight-membered ring, forming a linear, more biodegradable intermediate. The insertion of ester bonds is a strategy sometimes used in drug design to ensure that molecules are rapidly inactivated by the widely distributed hydrolase enzymes in the body. nih.gov

Following or in parallel with ester hydrolysis, the cyclic ether component of the molecule would be subject to microbial degradation. The ether bond is generally more resistant to cleavage than the ester bond. nih.gov However, numerous microorganisms have evolved enzymatic machinery to break down stable cyclic ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), which are structurally analogous to the ether portion of the target molecule.

The primary mechanism for aerobic microbial degradation of cyclic ethers involves monooxygenase enzymes. nih.govenviro.wiki These enzymes insert an oxygen atom into the C-H bond adjacent to the ether oxygen, initiating a cascade of reactions that leads to ring cleavage. For instance, the degradation of 1,4-dioxane often proceeds through the formation of ethylene (B1197577) glycol, which is then further metabolized into common cellular components via pathways involving glycolic acid and oxalic acid. nih.gov

A variety of bacteria and fungi have been identified as capable of degrading cyclic ethers. These organisms are often isolated from contaminated soils and groundwater. nih.govrit.edu Some microorganisms can utilize these compounds as their sole source of carbon and energy (metabolism), while others degrade them in the presence of a primary growth substrate (cometabolism). enviro.wikiresearchgate.net

Table 1: Examples of Microorganisms Capable of Degrading Cyclic Ethers

| Microorganism | Degraded Compound(s) | Key Enzyme Type | Degradation Type | Reference |

|---|---|---|---|---|

| Pseudonocardia dioxanivorans CB1190 | 1,4-Dioxane, Tetrahydrofuran (THF) | Tetrahydrofuran Monooxygenase (THFMO) | Metabolism | enviro.wiki |

| Rhodococcus sp. | Diethyl Ether, Tetrahydrofuran | Monooxygenase | Metabolism | nih.gov |

| Cordyceps sinensis (Fungus) | 1,4-Dioxane, various cyclic ethers | Not specified | Metabolism | nih.gov |

| Flavobacterium sp. | 1,4-Dioxane | Monooxygenase | Cometabolism (with THF) | researchgate.net |

| Xanthobacter flavus DT8 | 1,4-Dioxane | Monooxygenase | Metabolism | researchgate.net |

Environmental Transformation Pathways and Persistence Studies

The environmental fate of this compound will be governed by its physical and chemical properties, which dictate its movement and persistence in air, water, and soil. Drawing parallels with its structural analog, 1,4-dioxane, provides insight into its likely behavior.

1,4-dioxane is highly mobile in the environment due to its high water solubility, low octanol-water partition coefficient (Kow), and low organic carbon partitioning coefficient (Koc). itrcweb.org This means it does not bind strongly to soil or sediment and can readily leach into groundwater. itrcweb.orgcdc.gov Given these properties, this compound is also expected to be highly mobile in aqueous environments.

In the subsurface, abiotic degradation of compounds like 1,4-dioxane is generally slow to nonexistent. itrcweb.org However, in the atmosphere and in sunlit surface waters, indirect photolysis via reaction with hydroxyl radicals is a significant degradation pathway. cdc.govitrcweb.org Similar photochemical degradation could be a relevant fate process for this compound if it partitions to these environmental compartments. Phthalate esters, another class of compounds containing ester functionalities, have been shown to undergo photochemical transformation to form hydroxylated products. nih.gov

Table 2: Summary of Expected Environmental Fate and Transport Processes

| Process | Relevance for this compound | Rationale Based on Analog Compounds (e.g., 1,4-Dioxane) | Reference |

|---|---|---|---|

| Adsorption to Soil/Sediment | Low | Low organic carbon partitioning coefficient (Koc) expected. | itrcweb.org |

| Leaching to Groundwater | High | High water solubility and low adsorption potential. | itrcweb.orgcdc.gov |

| Volatilization from Water | Moderate | Expected to have a moderate rate of volatilization. | cdc.gov |

| Atmospheric Photolysis | High | Subject to photooxidation by hydroxyl radicals with a short half-life. | cdc.gov |

| Subsurface Abiotic Degradation | Low | No significant natural abiotic degradation mechanisms known for cyclic ethers in the subsurface. | itrcweb.org |

| Aerobic Biodegradation | High | Both ester and ether linkages are susceptible to aerobic microbial attack. | nih.govenviro.wiki |

| Anaerobic Biodegradation | Low | Generally recalcitrant under anaerobic conditions. | enviro.wiki |

| Bioaccumulation | Low | Not expected to significantly bioaccumulate in organisms. | cdc.govitrcweb.org |

Potential for Bioremediation in Contaminated Systems

Bioremediation, the use of biological processes to clean up contaminated environments, holds significant potential for sites impacted by compounds like this compound. mdpi.comresearchgate.net Given the existence of microorganisms that can degrade both esters and cyclic ethers, strategies can be developed to enhance their activity.

For in-situ bioremediation of contaminated groundwater and soil, one approach is biostimulation . This involves adding nutrients (like nitrogen and phosphorus) and an electron acceptor (like oxygen) to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. nih.gov For a compound like this compound, ensuring aerobic conditions would be crucial, as the key degradative enzymes (monooxygenases) require oxygen. enviro.wiki

Another strategy is bioaugmentation , which involves introducing specific, pre-cultured microorganisms with known degradative capabilities to the contaminated site. rit.edu This could be particularly useful if the indigenous microbial population lacks the necessary enzymes or is present in insufficient numbers. Cultures of Pseudonocardia or other identified ether-degrading microbes could be candidates for such an approach. nih.gov

The potential for cometabolism also presents a viable bioremediation pathway. In this scenario, a primary substrate (like THF, propane, or methane) is added to the environment to induce the production of monooxygenase enzymes, which then fortuitously degrade the target contaminant. enviro.wikinih.gov This can be effective for reducing contaminant concentrations to very low levels. enviro.wiki

Future Research Directions and Interdisciplinary Prospects for 2 Methyl 1,4 Dioxocane 5,8 Dione

Advancements in Sustainable and Scalable Synthetic Methodologies

The future synthesis of 2-Methyl-1,4-dioxocane-5,8-dione will likely pivot towards more sustainable and scalable methods, moving away from traditional, often inefficient, macrocyclization techniques. A significant challenge in macrocycle synthesis is overcoming the entropic penalty of ring closure to avoid polymerization. rsc.org

Future research should explore innovative strategies such as:

Cyclization/Ring Expansion (CRE) Cascade Reactions: This approach avoids high-dilution conditions by utilizing kinetically favored 5- to 7-membered ring cyclization steps, followed by in-situ ring expansion. This method has shown success in preparing a wide array of functionalized macrocycles and could be adapted for the synthesis of this compound. acs.org

Catalyst-Transfer Macrocyclization (CTM): CTM, based on Pd-catalyzed cross-coupling reactions, offers a versatile and efficient route to macrocycles at mild temperatures and short reaction times. acs.org Its "living" nature could allow for the sequential synthesis of various macrocyclic structures, and its effectiveness at higher concentrations makes it scalable. acs.org

Vapor-Phase Pyrolytic Ring Closure: As detailed in patent literature for smaller 1,4-dioxane-2,5-diones, the pyrolysis of α-hydroxy acid oligomers over a fixed-bed catalyst system presents a promising solvent-free method. researchgate.netgoogle.com This technique could be optimized for the synthesis of the larger this compound ring system.

These advanced methodologies promise to enhance the efficiency and environmental friendliness of producing this compound, making it a more accessible building block for new materials.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The ring-opening polymerization (ROP) of this compound is central to its potential applications. Future research will undoubtedly focus on developing novel catalytic systems that offer enhanced control over the polymerization process, including reactivity, stereoselectivity, and regioselectivity.

Key areas for exploration include:

Organocatalysis: Metal-free organic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), N-heterocyclic carbenes (NHCs), and bifunctional thiourea-amine systems, have emerged as powerful alternatives to traditional metal-based catalysts for ROP. acs.orgresearchgate.net These catalysts can operate under mild conditions and offer excellent control over polymer architecture. rsc.orgresearchgate.net For instance, the combination of thiourea (B124793) and (-)-sparteine (B7772259) has been used to polymerize functionalized 1,4-dioxan-2,5-diones in a controlled manner. rsc.orgresearchgate.net

Salen-Based Catalysts: Salen-based metal complexes have demonstrated significant success in the stereocontrolled ROP of racemic lactides. mdpi.com These catalysts could be adapted to control the stereochemistry of polymers derived from this compound, which is crucial for tuning the material's properties. mdpi.com

Bifunctional Catalysts: Catalysts that can activate both the monomer and the initiator, such as iridium-Lewis acid bifunctional catalysts, could offer enhanced control over the polymerization of complex macrocycles. acs.org

The development of these advanced catalytic systems will be instrumental in producing polymers from this compound with precisely defined properties.

Table 1: Comparison of Catalytic Systems for Ring-Opening Polymerization of Cyclic Esters

| Catalyst Type | Examples | Advantages | Potential for this compound |

| Organocatalysts | DMAP, NHCs, Thiourea/Amine | Metal-free, mild reaction conditions, high control over polymer architecture. | High potential for controlled polymerization and synthesis of well-defined polymers. |

| Salen-Based Catalysts | Salen-Al, Salen-Zn | Excellent stereocontrol in ROP of racemic monomers. | Promising for producing stereoregular polymers with tailored properties. |

| Bifunctional Catalysts | Iridium-Lewis Acid | High efficiency and selectivity through dual activation. | Could offer enhanced control over polymerization of a functionalized macrocycle. |

Development of Tailored Polymeric Materials with Specific Functionalities

The methyl group in this compound offers a tantalizing glimpse into the potential for creating functionalized polymers. Future research will likely focus on leveraging this and other functional groups to develop tailored polymeric materials with specific functionalities.

Promising avenues of research include:

Pendant Functional Groups: The synthesis of monomers with pendant functional groups, as demonstrated with derivatives of 1,4-dioxane-2,5-dione, allows for the creation of polymers with side chains that can be further modified. rsc.orgresearchgate.netmorressier.com This could be used to attach bioactive molecules, alter solubility, or introduce cross-linking sites.

Biodegradable Copolymers: Copolymerization of this compound with other cyclic esters, such as lactide or caprolactone, could lead to the development of biodegradable polymers with a wide range of tunable properties, including degradation rates and mechanical strength. cnrs.fr

Thermosensitive Polymers: By carefully designing the polymer architecture, it may be possible to create thermosensitive materials that undergo a phase transition at a specific temperature, making them suitable for applications in drug delivery and smart materials. cnrs.fr

The ability to create polymers with specific functionalities will significantly expand the application space for materials derived from this compound.

Integration with Materials Science and Engineering for Emerging Technologies

The unique properties of polymers derived from this compound could be harnessed for a variety of emerging technologies. Interdisciplinary collaboration between polymer chemists and materials scientists will be crucial to realizing this potential.

Potential areas of integration include:

Biomedical Devices: The biodegradability and potential for functionalization make these polymers attractive for use in biomedical applications such as drug delivery systems, tissue engineering scaffolds, and resorbable implants. researchgate.netnih.gov

Sustainable Packaging: As a bio-based and biodegradable material, polymers derived from this compound could offer a sustainable alternative to petroleum-based plastics in packaging applications. researchgate.net

Advanced Manufacturing: The development of well-defined polymers with tailored properties could enable their use in advanced manufacturing techniques like 3D printing to create complex and functional objects.

The integration of these novel polymers into various technological fields will depend on a thorough understanding of their structure-property relationships.

Table 2: Potential Applications of Polymers Derived from this compound

| Application Area | Desired Polymer Properties | Potential Impact |

| Biomedical Devices | Biocompatibility, biodegradability, tunable mechanical properties, functionalizable. | Development of advanced drug delivery systems, tissue scaffolds, and medical implants. |

| Sustainable Packaging | Biodegradability, good barrier properties, processability. | Reduction of plastic waste and reliance on fossil fuels. |

| Advanced Manufacturing | Controlled rheology, thermal stability, mechanical strength. | Fabrication of complex, functional, and biodegradable objects via 3D printing. |

Addressing Challenges in the Synthesis and Application of Macrocyclic Monomers

Despite the promising outlook, several challenges need to be addressed to unlock the full potential of this compound and other macrocyclic monomers.

Key challenges include:

Scalable Synthesis: Developing cost-effective and scalable synthetic routes for macrocyclic monomers remains a significant hurdle. drugtargetreview.com Overcoming the challenges of macrocyclization on an industrial scale is essential for commercial viability. morressier.comdrugtargetreview.com

Purification: The purification of macrocyclic monomers to the high purity required for controlled polymerization can be difficult and expensive.

Computational Modeling: Predicting the conformation and reactivity of large, flexible macrocycles is computationally intensive. drugtargetreview.com Improved modeling tools are needed to guide the design of new monomers and catalysts.

Structure-Property Relationships: A comprehensive understanding of how the monomer structure and polymer architecture influence the final material properties is crucial for designing materials for specific applications.

Addressing these challenges through concerted research efforts will be critical for the successful development and application of polymers derived from this compound. nih.gov

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Range Tested | Optimal Value | Reference |

|---|---|---|---|

| Reaction Temperature | 60–85°C | 75°C | |

| SnCl₂·2H₂O Molar Ratio | 5–10 mmol | 7 mmol | |

| Solvent Volume | 5–15 mL ethanol | 10 mL |

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- GC-MS : Use as a primary tool for purity assessment and fragmentation pattern analysis. Calibrate with reference alkanes (e.g., 2-Methyldodecane) for retention time alignment .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring structure. Compare with computed spectra for validation .

- IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) functional groups (e.g., peaks near 1700 cm⁻¹ and 1100 cm⁻¹) .

Advanced: How can contradictions in reported toxicity data for this compound be resolved?

Answer:

- Exposure Model Harmonization : Discrepancies often arise from differing experimental models (e.g., in vitro vs. in vivo). Standardize exposure routes (oral, dermal, inhalation) and dosage metrics .

- Analytical Consistency : Ensure uniform detection methods (e.g., GC/MS with activated charcoal tubes for environmental samples) to minimize variability in concentration measurements .

- Meta-Analysis : Apply statistical tools to aggregate data across studies, adjusting for confounding factors like solvent carriers or impurities .

Advanced: How can reaction mechanisms involving this compound be studied at a molecular level?

Answer:

- Computational Modeling : Use density functional theory (DFT) to simulate intermediate stability and transition states. Compare with experimental kinetic data .

- Isotopic Labeling : Track oxygen or carbon isotopes in the dioxocane ring to elucidate cleavage pathways during degradation .

- Surface Interaction Studies : Analyze adsorption behavior on silica or metal oxides using microspectroscopic imaging to assess catalytic effects .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mandatory due to potential irritant properties (analogous to 1,4-dioxane precautions) .

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for organic solvents .

Advanced: How do indoor surface interactions affect the stability of this compound?

Answer:

- Adsorption Kinetics : Conduct controlled exposure experiments on materials like drywall or glass. Measure residual compound levels via GC/MS after 24–72 hours .

- Oxidant Reactivity : Test stability under ozone or NOx exposure to simulate indoor environmental conditions. Use FTIR for real-time degradation monitoring .

Methodological: How can researchers optimize reaction conditions for derivatives of this compound?

Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (catalyst type, temperature, solvent polarity) and identify significant factors .

- High-Throughput Screening : Use automated liquid handlers to rapidly test 50+ conditions, prioritizing yield and selectivity .

Data Analysis: How should conflicting spectral data (e.g., NMR vs. computational predictions) be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.